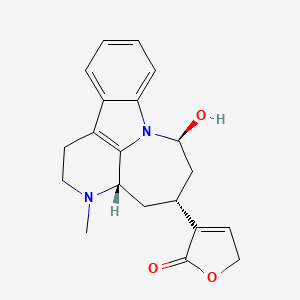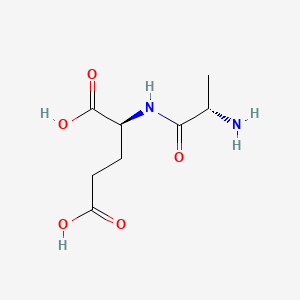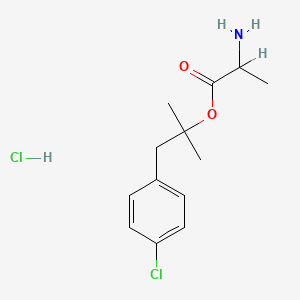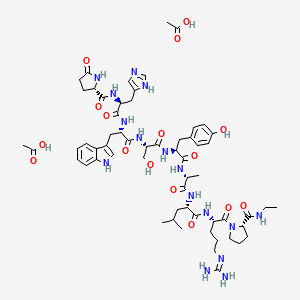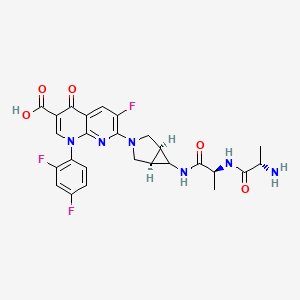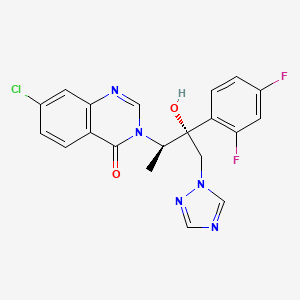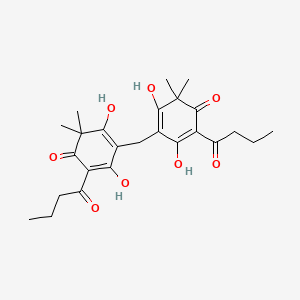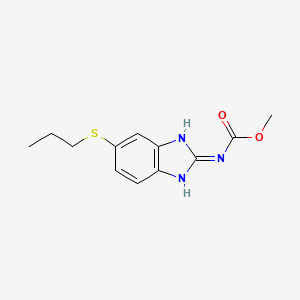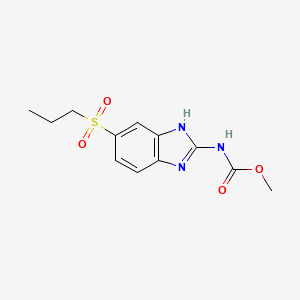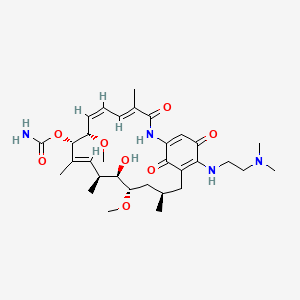
阿维司霉素
描述
It has been investigated for its potential as an antitumor agent in the treatment of various cancers, including solid tumors and acute myeloid leukemia . Alvespimycin exhibits several pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity compared to its predecessor, tanespimycin .
科学研究应用
作用机制
Target of Action
Alvespimycin, a derivative of geldanamycin, primarily targets the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that facilitates the correct folding and function of many cellular signaling proteins, referred to as HSP90 client proteins . These client proteins include oncogenic kinases such as BRAF .
Mode of Action
Alvespimycin inhibits HSP90, disrupting its regulation of the correct folding and function of HSP90 client proteins . This inhibition leads to the proteasomal destruction of these client proteins, including those with oncogenic activity .
Biochemical Pathways
The inhibition of HSP90 by Alvespimycin affects various biochemical pathways. For instance, it disrupts the activity of multiple oncogenes and cell signaling pathways implicated in tumor growth, including HER2, a key signaling pathway in breast cancer .
Pharmacokinetics
Alvespimycin exhibits several pharmacologically desirable properties, such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, and reduced hepatotoxicity . These properties impact the bioavailability of the drug, making it a promising therapeutic agent for cancer .
Result of Action
The administration of Alvespimycin results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) . It mediates antitumor activity and is more selective for tumors over normal tissue . Alvespimycin has also been shown to enhance the potency of telomerase inhibition by imetelstat in pre-clinical models of human osteosarcoma .
Action Environment
The action of Alvespimycin can be influenced by various environmental factors. For instance, it has been shown to overcome imatinib resistance in chronic myeloid leukemia cell lines .
生化分析
Biochemical Properties
Alvespimycin mediates its antitumor activity through the inhibition of HSP90 . This protein plays a crucial role in the correct folding and function of many cellular signaling proteins, referred to as HSP90 client proteins . Alvespimycin targets these client proteins for proteasomal destruction, including oncogenic kinases such as BRAF .
Cellular Effects
Alvespimycin has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The administration of Alvespimycin results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .
Molecular Mechanism
The molecular mechanism of Alvespimycin involves the inhibition of HSP90 and its regulation of the correct folding and function of many cellular signaling proteins . This leads to the proteasomal destruction of these proteins, thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
A physiologically based pharmacokinetic model of Alvespimycin in mice has been developed and extrapolated to rats and humans .
Metabolic Pathways
Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring .
Subcellular Localization
Given its mechanism of action as an HSP90 inhibitor, it is likely that Alvespimycin interacts with HSP90 client proteins in various subcellular compartments where these proteins are localized .
准备方法
Synthetic Routes and Reaction Conditions: Alvespimycin is synthesized through a series of chemical reactions starting from geldanamycin. The key steps involve the modification of the geldanamycin structure to introduce the dimethylaminoethylamino group at the 17th position and the removal of the methoxy group at the same position . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods: The industrial production of alvespimycin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions: Alvespimycin undergoes various chemical reactions, including:
Oxidation: Alvespimycin can be oxidized to form quinones and hydroquinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Alvespimycin can form glutathione conjugates at the 19-position on the quinone ring.
Common Reagents and Conditions:
Oxidation: Catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5).
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Glutathione is commonly used for conjugation reactions.
Major Products Formed:
相似化合物的比较
Tanespimycin (17-allylamino-17-demethoxygeldanamycin): The first heat shock protein 90 inhibitor, with higher metabolic liability and hepatotoxicity compared to alvespimycin.
Geldanamycin: The parent compound from which alvespimycin is derived, with lower water solubility and oral bioavailability.
Retaspimycin hydrochloride (IPI 504): A hydroquinone hydrochloride salt derivative of 17-allylamino-17-demethoxygeldanamycin, used in clinical trials for various cancers.
Uniqueness of Alvespimycin: Alvespimycin stands out due to its improved pharmacological properties, including reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . These attributes make it a promising candidate for further development and clinical application in cancer therapy.
属性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-LMZWQJSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963646 | |
| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2. | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467214-20-6 | |
| Record name | 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alvespimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alvespimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVESPIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




